![molecular formula C9H10ClN3 B069270 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine CAS No. 185949-58-0](/img/structure/B69270.png)
1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine
Overview
Description
1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClN3 and its molecular weight is 195.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Biological Activity
1-(5-Chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine, also known as a derivative of benzodiazole, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may influence its interaction with biological targets, particularly in cancer therapy and other therapeutic areas.
The compound has the following chemical properties:
Property | Value |
---|---|
Chemical Formula | C9H10ClN3 |
Molecular Weight | 195.65 g/mol |
CAS Number | 185949-58-0 |
Density | 1.355 g/cm³ (predicted) |
Boiling Point | 400.8 °C (predicted) |
Research indicates that compounds similar to this compound may function as inhibitors of specific protein interactions crucial for cancer cell proliferation and survival. The benzodiazole moiety is known to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Antitumor Activity
Studies have shown that benzodiazole derivatives can exhibit significant antitumor activity. For instance, compounds structurally related to this compound have been reported to inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A recent study evaluated the effects of similar benzodiazole derivatives on human cancer cell lines. The results indicated that these compounds could effectively induce apoptosis and halt the cell cycle in the G0/G1 phase by downregulating proteins associated with these processes, such as c-Myc .
Inhibition of Protein Interactions
The compound may also act as an inhibitor of bromodomain and extraterminal (BET) proteins, which are implicated in various cancers. Inhibition of BET proteins can lead to decreased transcription of oncogenes and subsequent tumor growth inhibition. Specific derivatives have demonstrated selectivity against BET family proteins, showcasing a promising therapeutic strategy for hematologic malignancies .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that derivatives exhibit favorable pharmacokinetic properties with acceptable tolerability in animal models. However, further studies are required to establish comprehensive safety profiles.
Safety Information
The compound is classified with several hazard statements indicating potential health risks:
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Properties
IUPAC Name |
1-(6-chloro-1H-benzimidazol-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9/h2-5H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBPHHBATSLCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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